molecular formula C17H13NO2 B12662191 trans-1,2-Dihydrobenz(c)acridine-1,2-diol CAS No. 85617-39-6

trans-1,2-Dihydrobenz(c)acridine-1,2-diol

Cat. No.: B12662191
CAS No.: 85617-39-6
M. Wt: 263.29 g/mol
InChI Key: RVKGJJYCPFLRJL-WMLDXEAASA-N
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Description

CCRIS 5412 is a compound listed in the Chemical Carcinogenesis Research Information System (CCRIS), a database maintained by the National Library of Medicine. This compound is known for its potential carcinogenic properties and is studied extensively in the field of toxicology and cancer research.

Preparation Methods

The preparation of CCRIS 5412 involves several synthetic routes and reaction conditions. Typically, the synthesis of such compounds requires a series of chemical reactions, including condensation, cyclization, and purification steps. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

CCRIS 5412 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CCRIS 5412 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in various chemical reactions and analytical techniques.

    Biology: It is studied for its effects on cellular processes and its potential role in inducing mutations.

    Medicine: Research focuses on its carcinogenic properties and its potential use in developing cancer treatments.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of CCRIS 5412 involves its interaction with cellular components, leading to changes in cellular processes. It targets specific molecular pathways, including those involved in cell cycle regulation and apoptosis. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in gene expression and protein function.

Comparison with Similar Compounds

CCRIS 5412 is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

    CCRIS 5413: Another compound listed in the CCRIS database with similar carcinogenic properties.

    CCRIS 5414: Known for its mutagenic effects and studied in toxicology research.

Compared to these compounds, CCRIS 5412 has distinct chemical properties and biological effects, making it a valuable compound for research in various fields.

Properties

CAS No.

85617-39-6

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(1S,2S)-1,2-dihydrobenzo[c]acridine-1,2-diol

InChI

InChI=1S/C17H13NO2/c19-14-8-7-10-5-6-12-9-11-3-1-2-4-13(11)18-16(12)15(10)17(14)20/h1-9,14,17,19-20H/t14-,17+/m0/s1

InChI Key

RVKGJJYCPFLRJL-WMLDXEAASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)[C@@H]([C@H](C=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C(C(C=C4)O)O

Origin of Product

United States

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